molecular formula C29H48N4O12S B12316494 (+)-Biotin-PEG6-NHS Ester

(+)-Biotin-PEG6-NHS Ester

Cat. No.: B12316494
M. Wt: 676.8 g/mol
InChI Key: QWDVPTVNWZPKBQ-UHFFFAOYSA-N
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Description

(+)-Biotin-PEG6-NHS Ester is a compound that combines biotin, a vitamin essential for various metabolic processes, with polyethylene glycol (PEG) and N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation, where it facilitates the attachment of biotin to various molecules, enhancing their solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Biotin-PEG6-NHS Ester typically involves the following steps:

    Activation of Biotin: Biotin is first activated by reacting with a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an active ester.

    PEGylation: The activated biotin is then reacted with PEG6, a polyethylene glycol chain with six ethylene glycol units, under mild conditions to form biotin-PEG6.

    NHS Ester Formation: Finally, the biotin-PEG6 is reacted with NHS in the presence of a coupling agent like N,N’-diisopropylcarbodiimide (DIC) to form the NHS ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of biotin, PEG6, and NHS are reacted in industrial reactors.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(+)-Biotin-PEG6-NHS Ester undergoes several types of chemical reactions:

    Hydrolysis: The NHS ester group can hydrolyze in the presence of water, forming biotin-PEG6 and N-hydroxysuccinimide.

    Amide Bond Formation: Reacts with primary amines to form stable amide bonds, a key reaction in bioconjugation.

    Substitution Reactions: The NHS ester can be substituted by nucleophiles such as amines.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous buffers.

    Amide Bond Formation: Primary amines, typically under mild conditions (pH 7-9).

    Substitution Reactions: Nucleophiles like amines, often in organic solvents.

Major Products Formed

    Hydrolysis: Biotin-PEG6 and N-hydroxysuccinimide.

    Amide Bond Formation: Biotin-PEG6 conjugated to the amine-containing molecule.

    Substitution Reactions: Biotin-PEG6 substituted with the nucleophile.

Scientific Research Applications

(+)-Biotin-PEG6-NHS Ester has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of biotinylated compounds for various assays.

    Biology: Facilitates the labeling of proteins, peptides, and other biomolecules with biotin for detection and purification.

    Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Used in the production of biotinylated products for diagnostic and therapeutic applications.

Mechanism of Action

The mechanism of action of (+)-Biotin-PEG6-NHS Ester involves the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group, forming an amide bond and releasing N-hydroxysuccinimide. This reaction is highly specific and efficient, making it ideal for bioconjugation.

Comparison with Similar Compounds

(+)-Biotin-PEG6-NHS Ester is unique due to its combination of biotin, PEG, and NHS ester. Similar compounds include:

    Biotin-PEG2-NHS Ester: Shorter PEG chain, less flexible.

    Biotin-PEG12-NHS Ester: Longer PEG chain, more flexible.

    Biotin-NHS Ester: Lacks the PEG chain, less soluble.

Compared to these compounds, this compound offers a balance of flexibility, solubility, and stability, making it highly versatile for various applications.

Properties

Molecular Formula

C29H48N4O12S

Molecular Weight

676.8 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C29H48N4O12S/c34-24(4-2-1-3-23-28-22(21-46-23)31-29(38)32-28)30-8-10-40-12-14-42-16-18-44-20-19-43-17-15-41-13-11-39-9-7-27(37)45-33-25(35)5-6-26(33)36/h22-23,28H,1-21H2,(H,30,34)(H2,31,32,38)

InChI Key

QWDVPTVNWZPKBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3

Origin of Product

United States

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